2-chloro-4-azidomethylanisole, AldrichCPR
Description
This compound is part of the AldrichCPR catalog, a collection of rare and unique chemicals provided by Sigma-Aldrich for early-stage research .
Properties
IUPAC Name |
4-(azidomethyl)-2-chloro-1-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-13-8-3-2-6(4-7(8)9)5-11-12-10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUDJXQSEMBDMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN=[N+]=[N-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-4-azidomethylanisole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the chlorination of 4-methoxytoluene to form 2-chloro-4-methoxytoluene, followed by the introduction of an azido group through a nucleophilic substitution reaction. The reaction conditions often involve the use of sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Chemical Reactions Analysis
2-chloro-4-azidomethylanisole undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other substituted products.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methoxy group can be oxidized to a formyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include polar aprotic solvents, reducing agents, and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-4-azidomethylanisole has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving azido groups.
Medicine: Research into potential pharmaceutical applications often involves this compound due to its ability to form bioactive molecules.
Industry: Although not widely used in industrial applications, it can serve as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 2-chloro-4-azidomethylanisole exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The azido group can undergo nucleophilic substitution, leading to the formation of various substituted products. Additionally, the compound can interact with biological molecules, potentially forming covalent bonds with nucleophilic sites on proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-chloro-4-azidomethylanisole with structurally and functionally related AldrichCPR compounds:
Key Comparisons:
Functional Group Reactivity
- The azidomethyl group in 2-chloro-4-azidomethylanisole enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), distinguishing it from isocyanate- or nitro-containing analogs like 2-chloro-3-fluorophenylisocyanate and 2-(4-chloro-3-nitrobenzoyl)benzoic acid .
- Unlike carboxylate-containing compounds (e.g., 2-(4-chloro-3-nitrobenzoyl)benzoic acid), the azide group offers orthogonal reactivity for bioconjugation .
Biological Applications
- While 4,2',5'-trihydroxychalcone and Cisapride target enzymes or receptors, 2-chloro-4-azidomethylanisole’s azide group makes it more suitable for photoaffinity labeling or proteomics studies.
Structural Analogues
- Chloro-substituted aromatics like 2-chloro-3-fluorophenylisocyanate share similar electronic profiles but lack the azide’s photolabile properties.
- Compounds with methoxy groups (e.g., anisole derivatives) are common in drug design, but the azidomethyl addition introduces unique stability challenges due to azide’s thermal sensitivity .
Research Findings and Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
